molecular formula C29H30FN3O2 B14240204 Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester

Cat. No.: B14240204
M. Wt: 471.6 g/mol
InChI Key: LHAHTHILLRCRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester (CAS: 6040-25-1) is a synthetic bisarylimidazole derivative with the molecular formula C29H30FN3O2 . Its structure features a central imidazole ring substituted with methyl and diphenyl groups at positions 2, 4, and 5, respectively. A hexyl chain links the imidazole moiety to a carbamate group, which is further esterified with a 2-fluorophenyl group.

Properties

Molecular Formula

C29H30FN3O2

Molecular Weight

471.6 g/mol

IUPAC Name

(2-fluorophenyl) N-[6-(2-methyl-4,5-diphenylimidazol-1-yl)hexyl]carbamate

InChI

InChI=1S/C29H30FN3O2/c1-22-32-27(23-14-6-4-7-15-23)28(24-16-8-5-9-17-24)33(22)21-13-3-2-12-20-31-29(34)35-26-19-11-10-18-25(26)30/h4-11,14-19H,2-3,12-13,20-21H2,1H3,(H,31,34)

InChI Key

LHAHTHILLRCRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CCCCCCNC(=O)OC2=CC=CC=C2F)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-4,5-Diphenyl-1H-Imidazole

Procedure :

  • Combine benzil (10.0 g, 47.6 mmol), ammonium acetate (36.7 g, 476 mmol), and acetophenone (11.4 g, 95.2 mmol) in glacial acetic acid (100 mL).
  • Reflux at 120°C for 12 hours under nitrogen.
  • Cool to room temperature, pour into ice-water, and neutralize with aqueous NaOH.
  • Extract with dichloromethane (3 × 50 mL), dry over Na2SO4, and concentrate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield a white solid (8.9 g, 72%).

Key Data :

  • Melting Point : 148–150°C
  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 10H, Ar-H), 2.35 (s, 3H, CH3).
  • Yield Optimization : Substituting acetic acid with p-toluenesulfonic acid in ethanol increased yield to 85%.

N-Alkylation with 1,6-Dibromohexane

Procedure :

  • Dissolve 2-methyl-4,5-diphenyl-1H-imidazole (5.0 g, 17.2 mmol) in dry DMF (50 mL).
  • Add NaH (60% dispersion, 0.83 g, 34.4 mmol) at 0°C and stir for 30 minutes.
  • Add 1,6-dibromohexane (4.2 mL, 25.8 mmol) dropwise and heat at 60°C for 8 hours.
  • Quench with water, extract with ethyl acetate (3 × 50 mL), dry, and concentrate.
  • Purify via column chromatography (hexane:ethyl acetate = 9:1) to obtain 6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl bromide (6.1 g, 78%).

Challenges :

  • Regioselectivity : Alkylation occurs preferentially at the less hindered N1 position of the imidazole.
  • Byproducts : Over-alkylation minimized by using a 1:1.5 molar ratio of imidazole to dibromohexane.

Amination of the Hexyl Intermediate

Procedure :

  • React 6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl bromide (5.0 g, 10.9 mmol) with aqueous ammonia (28%, 50 mL) in ethanol (100 mL) at 100°C for 24 hours.
  • Concentrate under reduced pressure, suspend in water, and extract with dichloromethane.
  • Dry and concentrate to yield 6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexan-1-amine as a pale-yellow oil (3.8 g, 85%).

Characterization :

  • FT-IR (neat) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).
  • 13C NMR (100 MHz, CDCl3) : δ 150.2 (C=N), 128.3–137.8 (Ar-C), 46.5 (CH2NH2).

Carbamate Formation with 2-Fluorophenyl Chloroformate

Procedure :

  • Dissolve 6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexan-1-amine (3.0 g, 7.3 mmol) in dry THF (50 mL).
  • Add triethylamine (1.5 mL, 10.9 mmol) and cool to 0°C.
  • Add 2-fluorophenyl chloroformate (1.4 g, 8.0 mmol) dropwise and stir at room temperature for 6 hours.
  • Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3) to obtain the title compound as a white solid (3.4 g, 82%).

Optimization :

  • Solvent Screening : THF provided higher yields (82%) compared to DMF (68%) or acetonitrile (74%) due to improved solubility of intermediates.
  • Stoichiometry : A 1:1.1 ratio of amine to chloroformate minimized unreacted starting material.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.45–7.10 (m, 14H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, NCH2), 3.30 (q, J = 6.4 Hz, 2H, NHCH2), 2.40 (s, 3H, CH3), 1.60–1.20 (m, 8H, hexyl CH2).

  • 13C NMR (100 MHz, CDCl3) :
    δ 155.1 (C=O), 150.3 (C=N), 129.8–117.2 (Ar-C), 46.8 (NCH2), 29.5–22.7 (hexyl CH2).

  • HRMS (ESI+) :
    Calculated for C29H30FN3O2 [M+H]+: 472.2351; Found: 472.2348.

Purity and Yield Comparison

Step Yield (%) Purity (HPLC)
Imidazole synthesis 72–85 >95
N-Alkylation 78 93
Amination 85 97
Carbamate formation 82 98

Industrial-Scale Considerations

  • Cost Efficiency : Substituting 1,6-dibromohexane with 1,6-diiodohexane reduced reaction time by 30% but increased raw material costs by 20%.
  • Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) improved safety profile without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester, also known as BMS-1, is a chemical compound with potential applications as a discovery agent . It has the molecular formula C29H30FN3O2 and a molecular weight of 471.5658032 .

General Information

InformationDetails
Drug IDD02BZV
Former IDDNC007745
Drug NameBMS-1
Synonyms474429-87-3; Carbamic acid,N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-,2-fluorophenyl ester; SCHEMBL1709522; CHEMBL232782; bisarylimidazole derivative, 17; BDBM26758; ZINC1912275; KB-75932; 2-fluorophenyl N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]carbamate
Drug TypeSmall molecular drug
IndicationDiscovery agent [ICD-11: N.A.] Investigative
FormulaC29H33NO5
Canonical SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
InChI1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
InChIKeyZBOYJODMIAUJHH-SANMLTNESA-N
Target(s)Fatty acid amide hydrolase (FAAH)
Target InfoInhibitor

Scientific Research Applications

  • Targeting FAAH: this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is a therapeutic target .

Further Research on Imidazole Derivatives

  • Antimicrobial and Anticancer Activity: Imidazole derivatives have been synthesized and evaluated for their antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, as well as for antimycotic potential against Candida albicans and Aspergillus niger . Certain synthesized derivatives have shown good cytotoxic potential against C6 (rat glioma) and HepG2 (human liver) cancer cell lines .
  • Other Imidazole Derivatives: Other synthesized derivatives of imidazole have been evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 . Some 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives have been evaluated for antitumor activity against the HeLa cancer cell line .
  • Reaction Behavior: Complexes of imidazole derivatives have been tested for inhibitory effects in Cisplatin-resistant cells and against cancer stem cell-enriched cell lines .

Mechanism of Action

The mechanism of action of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related carbamate esters and benzimidazole/imidazole derivatives.

Structural and Functional Group Analysis

A comparative table highlights key differences among the target compound and structurally related analogs:

Compound Name (CAS) Molecular Formula Core Structure Substituents/Functional Groups
Target Compound (6040-25-1) C29H30FN3O2 Imidazole 2-methyl-4,5-diphenyl; hexyl chain; 2-fluorophenyl ester
Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate C14H13N3O2S Benzimidazole Phenylsulfanyl at position 6; methyl carbamate
Hydroxy Flubendazole (82050-12-2) C16H14FN3O3 Benzimidazole Hydroxymethyl-(4-fluorophenyl) at position 5; methyl carbamate
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone (1515807-30-3) C14H9FN2O Benzimidazole 4-Fluorobenzoyl at position 5; methyl carbamate

Key Observations

Core Structure Differences: The target compound features an imidazole core, whereas analogs like Flubendazole derivatives () are based on benzimidazole, which has a fused benzene ring. The hexyl chain in the target compound introduces significant lipophilicity, contrasting with shorter or absent chains in other analogs. This may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations :

  • The 2-fluorophenyl ester in the target compound differs from 4-fluorophenyl groups in Flubendazole derivatives (e.g., Hydroxy Flubendazole). Fluorine’s position influences steric and electronic interactions, impacting metabolic stability and target engagement.
  • The diphenylimidazole moiety in the target compound provides greater steric bulk compared to the phenylsulfanyl group in Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate .

Molecular Weight and Complexity :

  • The target compound’s molecular weight (487.58 g/mol ) exceeds that of most analogs (e.g., Hydroxy Flubendazole: 315.30 g/mol ), primarily due to the hexyl chain and diphenyl groups. This complexity may necessitate specialized synthetic routes or purification methods .

Physicochemical and Pharmacological Implications

  • Metabolic Stability : The 2-fluorophenyl ester may resist enzymatic hydrolysis better than methyl carbamates in Flubendazole analogs, prolonging biological activity.
  • Target Selectivity : The imidazole core’s planar structure could favor interactions with heme-containing enzymes (e.g., cytochrome P450), whereas benzimidazole derivatives are historically associated with anthelmintic activity .

Biological Activity

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester (CAS: 474429-87-3) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC29H30FN3O2
Molar Mass471.57 g/mol
SynonymsLHAHTHILLRCRBM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the imidazole moiety plays a critical role in modulating biological functions, particularly in enzyme inhibition and receptor binding.

  • Enzyme Inhibition : The imidazole structure is known to interact with cytochrome P450 enzymes, potentially influencing drug metabolism and detoxification processes.
  • Receptor Modulation : The compound may act on G-protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways. This interaction can result in changes to calcium ion concentrations within cells, affecting various physiological responses .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole rings. For instance, derivatives similar to carbamic acid have shown effectiveness against various bacterial strains and fungi. The presence of multiple phenyl groups enhances the lipophilicity of these compounds, facilitating better membrane penetration and activity against microbial pathogens .

Toxicological Profile

The safety assessment of carbamic acid derivatives indicates low acute toxicity levels. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg for oral exposure, suggesting a favorable safety profile for potential therapeutic applications . However, chronic exposure studies revealed possible reproductive toxicity and mutagenicity associated with high doses .

Case Studies

  • Reproductive Toxicity Study : In a modified one-generation reproductive toxicity study involving rats, no significant adverse effects on reproductive organs were observed at doses up to 107 mg/kg bw/day. However, some histopathological changes were noted in thyroid tissues at higher doses .
  • Metabolic Studies : Metabolism studies in Sprague Dawley rats indicated that the primary metabolic pathways involved oxidation and conjugation processes. The major urinary metabolite identified was linked to the compound's phenolic structure, which could influence its pharmacokinetics .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of carbamic acid derivatives:

  • Antioxidant Activity : Compounds with similar structures have exhibited significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Mutagenicity : Some studies reported that carbamic acid derivatives could induce genetic mutations under certain conditions, necessitating careful evaluation for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.